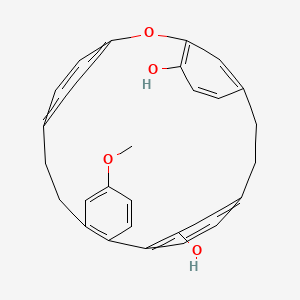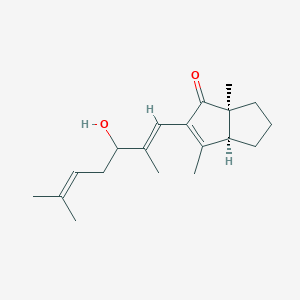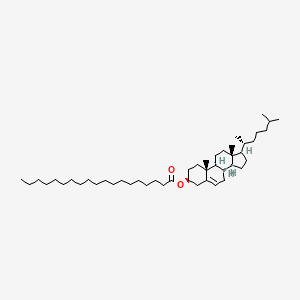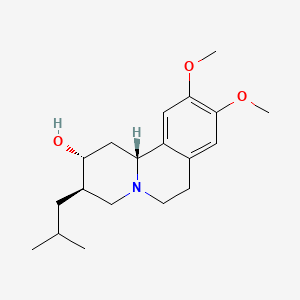
Gibepyrone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibepyrone A is a member of the class of 2-pyranones that is 2H-pyran-2-one in which the hydrogens at positions 3 and 6 are replaced by methyl and (2E)-2-buten-2-yl groups, respectively. It is a mycotoxin produced by the rice pathogen Fusarium fujikuroi. It has a role as an antibacterial agent and a mycotoxin. It is a member of 2-pyranones, an olefinic compound, an antibiotic antifungal agent and a polyketide.
Scientific Research Applications
Antimicrobial Activity
- Gibepyrones, including Gibepyrone A, have been identified in different culture media of Gibberella fujikuroi and are noted for their antimicrobial activity. This was determined through spectroscopic techniques and chemical synthesis (Barrero et al., 1993).
Role in Fungal Pathogens
- This compound and its derivatives are produced by the rice pathogenic fungus Fusarium fujikuroi. Its biosynthesis involves a small polyketide synthase gene cluster. The production of this compound is significant for understanding fungal biology and could have implications in agriculture and fungal pathogen studies (Janevska et al., 2016).
Genetic and Biosynthetic Analysis
- Research on Fusarium graminearum, a related species, shows that the PKS8 gene is responsible for producing gibepyrones, including this compound. This study provides insights into the standalone genes in fungi responsible for natural product biosynthesis, which is crucial for understanding fungal genetics and potential applications in biotechnology (Westphal et al., 2018).
Marine Sponges and Bioactive Compounds
- This compound has also been identified in marine sponges, such as Jaspis stellifera. The study of these compounds in marine organisms can lead to the discovery of new bioactive molecules with potential applications in drug discovery and marine biology (Tang et al., 2012).
Broader Applications in Drug Discovery
- While not specific to this compound, research in drug discovery, including studies on fungal metabolites, emphasizes the importance of identifying and understanding bioactive compounds for therapeutic and agricultural applications. This broader context is relevant for appreciating the potential impact of compounds like this compound (Drews, 2000).
properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
6-[(E)-but-2-en-2-yl]-3-methylpyran-2-one |
InChI |
InChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4+ |
InChI Key |
FEEGMVBAILJAQO-QPJJXVBHSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC=C(C(=O)O1)C |
SMILES |
CC=C(C)C1=CC=C(C(=O)O1)C |
Canonical SMILES |
CC=C(C)C1=CC=C(C(=O)O1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-Pyrrolo[1,2-a]indole](/img/structure/B1254411.png)
![Hexachloroplatinum(2-); 1-[4-(1-hydroxypropyl)piperazin-1-yl]propan-1-ol](/img/structure/B1254415.png)
![3-(4-Chlorophenyl)-5-[[2-(2,3-difluorophenyl)imidazo[4,5-c]pyridin-5-yl]methyl]isoxazole](/img/structure/B1254416.png)




![(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;dihydrobromide](/img/structure/B1254421.png)

![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)
